molecular formula C7H5FINO B8014227 4-Fluoro-2-iodobenzamide

4-Fluoro-2-iodobenzamide

Cat. No.: B8014227
M. Wt: 265.02 g/mol
InChI Key: XKWYYLBXYHRKBF-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzamide is an organic compound with the molecular formula C7H5FINO. It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the fourth position and an iodine atom at the second position. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-iodobenzamide typically involves the iodination and fluorination of benzamide derivatives. One common method is the reaction of 4-fluoro-2-iodobenzoic acid with ammonia or an amine under suitable conditions to form the corresponding benzamide .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodobenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzamides.

    Oxidation Products: Corresponding benzoic acids.

    Reduction Products: Corresponding anilines or amines.

Scientific Research Applications

4-Fluoro-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • 4-Fluoro-2-iodobenzoic acid
  • 4-Fluoro-2-iodo-6-methylbenzoic acid
  • 2-Iodo-4-nitrobenzoic acid

Comparison: 4-Fluoro-2-iodobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

4-fluoro-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWYYLBXYHRKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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